molecular formula C9H7NO2S B1297623 Methyl thieno[2,3-c]pyridine-3-carboxylate CAS No. 28783-21-3

Methyl thieno[2,3-c]pyridine-3-carboxylate

Cat. No. B1297623
CAS RN: 28783-21-3
M. Wt: 193.22 g/mol
InChI Key: MTYYZCUGEPQHNG-UHFFFAOYSA-N
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Description

Methyl thieno[2,3-c]pyridine-3-carboxylate, commonly referred to as MTP-3C, is a heterocyclic organic compound utilized in a variety of scientific research applications. It is a member of the thienopyridine family of compounds and has been used in a variety of research experiments due to its unique chemical properties. MTP-3C is a versatile compound that can be used for a variety of purposes, including as a reagent for organic synthesis, a catalyst for chemical reactions, and a starting material for the development of new materials.

Scientific Research Applications

Kinase Inhibition for Drug Discovery

The thieno[2,3-c]pyridine scaffold has been identified as a promising core structure for the development of kinase inhibitors. These compounds are valuable in drug discovery due to their potential to mimic ATP and interact with kinases, which are pivotal in regulating cellular activities. A study highlighted the synthesis of thieno[2,3-c]pyridine derivatives as starting points for future drug discovery programs, particularly targeting G protein-coupled receptor kinase 2 (GRK2) .

Anticancer Activity

Fused pyridine derivatives, including thieno[2,3-c]pyridine, have shown promise in anticancer research. Their structural similarity to DNA bases like adenine and guanine contributes to their effectiveness. Thieno[2,3-c]pyridine derivatives have been explored for their anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer and colorectal cancer .

Apoptosis Induction

Compounds based on the thieno[2,3-c]pyridine core have been studied for their ability to induce apoptosis in cancer cells. This process of programmed cell death is a crucial target in cancer therapy, and thieno[2,3-c]pyridine derivatives have been evaluated for their effectiveness in inducing apoptosis in breast cancer cell lines .

Carbonic Anhydrase Inhibition

Thieno[2,3-c]pyridine derivatives have been investigated as inhibitors of carbonic anhydrase IX, a target for anticancer agents. The inhibition of this enzyme is significant in controlling tumor growth and metastasis, making these derivatives valuable in the design of new anticancer drugs .

Antiviral and Antimicrobial Properties

The structural framework of thieno[2,3-c]pyridine is found in substances with antiviral and antimicrobial activities. Its incorporation into drug molecules can enhance solubility, polarity, lipophilicity, and hydrogen bonding capacity, which are critical properties for effective antiviral and antimicrobial agents .

Anti-inflammatory and Anticoagulant Effects

Thieno[2,3-c]pyridine derivatives have been synthesized and studied for their potential anti-inflammatory and anticoagulant effects. These properties are highly sought after in the development of new therapeutic agents for various inflammatory disorders and conditions requiring anticoagulation .

Coronary Vasodilation

Some thieno[2,3-c]pyridine derivatives have been reported to possess coronary vasodilating activity. This application is particularly relevant in the treatment of cardiovascular diseases, where improving blood flow to the heart muscle is crucial .

Diuretic and Antihypertensive Applications

The thieno[2,3-c]pyridine scaffold is also present in diuretic drugs used in the treatment of hypertension. These compounds can act as competitive histamine antagonists and contribute to the management of high blood pressure .

properties

IUPAC Name

methyl thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-5-13-8-4-10-3-2-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYYZCUGEPQHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344292
Record name Methyl thieno[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl thieno[2,3-c]pyridine-3-carboxylate

CAS RN

28783-21-3
Record name Methyl thieno[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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